molecular formula C23H24N2O5 B2648235 (E)-phenyl 4-((3-(benzo[d][1,3]dioxol-5-yl)acrylamido)methyl)piperidine-1-carboxylate CAS No. 1235704-33-2

(E)-phenyl 4-((3-(benzo[d][1,3]dioxol-5-yl)acrylamido)methyl)piperidine-1-carboxylate

Cat. No.: B2648235
CAS No.: 1235704-33-2
M. Wt: 408.454
InChI Key: GFNHKIDLBQHMPY-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-phenyl 4-((3-(benzo[d][1,3]dioxol-5-yl)acrylamido)methyl)piperidine-1-carboxylate is a complex organic compound featuring a piperidine ring, a benzo[d][1,3]dioxole moiety, and an acrylamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-phenyl 4-((3-(benzo[d][1,3]dioxol-5-yl)acrylamido)methyl)piperidine-1-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(E)-phenyl 4-((3-(benzo[d][1,3]dioxol-5-yl)acrylamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, copper iodide.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of (E)-phenyl 4-((3-(benzo[d][1,3]dioxol-5-yl)acrylamido)methyl)piperidine-1-carboxylate involves its interaction with microtubules, leading to the suppression of tubulin polymerization. This results in mitotic blockade and subsequent apoptosis of cancer cells . The compound’s molecular targets include tubulin and other proteins involved in cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-phenyl 4-((3-(benzo[d][1,3]dioxol-5-yl)acrylamido)methyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to target microtubules and induce apoptosis makes it a promising candidate for further development as an anticancer agent.

Properties

IUPAC Name

phenyl 4-[[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5/c26-22(9-7-17-6-8-20-21(14-17)29-16-28-20)24-15-18-10-12-25(13-11-18)23(27)30-19-4-2-1-3-5-19/h1-9,14,18H,10-13,15-16H2,(H,24,26)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFNHKIDLBQHMPY-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C=CC2=CC3=C(C=C2)OCO3)C(=O)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)C(=O)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.